molecular formula C11H8ClFN2O B2406289 6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol CAS No. 320419-50-9

6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol

Cat. No.: B2406289
CAS No.: 320419-50-9
M. Wt: 238.65
InChI Key: KUHBNKDLHZTBJD-UHFFFAOYSA-N
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Description

Chemical Name: 6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol CAS No.: 320419-50-9 Molecular Formula: C₁₁H₈ClFN₂O Molecular Weight: 238.65 g/mol Synonyms: 6-(2-Fluorobenzyl)-3-pyridazinol, AC1LS0R3, ZJMFWFFHEUWHEZ-UHFFFAOYSA-N .

This compound features a pyridazinol core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 6-position with a 2-chloro-6-fluorobenzyl group. The hydroxyl group at position 3 enhances polarity, influencing solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c12-9-2-1-3-10(13)8(9)6-7-4-5-11(16)15-14-7/h1-5H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHBNKDLHZTBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NNC(=O)C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a pyridazinol derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Mechanism of Action

Comparison with Similar Compounds

Core Heterocycle Modifications

Pyridazinol vs. Indoline Derivatives

  • Target Compound: Pyridazinol core with a hydroxyl group.
  • The benzyl group is attached via an ether linkage .
Property 6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol 6-((2-Chloro-6-fluorobenzyl)oxy)indoline
Core Structure Pyridazinol (aromatic) Indoline (non-aromatic, bicyclic)
Functional Group -OH at position 3 Ether linkage (-O-) at position 6
Molecular Weight 238.65 278.11 (as per MS data)
Potential Applications Unspecified in evidence RORγ agonists (immunomodulation)

Substituent Variations on the Benzyl Group

Halogen Positioning and Electronic Effects

  • Target Compound : 2-chloro-6-fluorobenzyl group.
Property This compound 2-Chloro-6-fluorobenzyl chloride
Reactivity Hydroxyl group enables H-bonding Reactive chloride for synthesis
Applications Potential pharmaceutical intermediate Building block for larger molecules

Impact : The hydroxyl group in the target compound increases polarity compared to the chloride analog, affecting solubility and metabolic pathways.

Functional Group Additions

Sulfonyl and Piperazine Modifications

  • Target Compound: No additional substituents beyond the benzyl and hydroxyl groups.
Property Target Compound Sulfonyl-Indoline Analog Piperazine-Pyridazine Analog
Key Functional Groups -OH -SO₂Ph -N-piperazine
Molecular Weight 238.65 ~440 (estimated) ~350 (estimated)
Bioactivity Unknown RORγ agonism Potential CNS activity

Impact : Sulfonyl and piperazine groups expand interaction sites for biological targets but increase molecular weight and complexity.

Complex Derivatives with Multi-Halogenation

Comparison with Dichlorophenyl Analogs

  • Analog: 1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 252059-23-7) features a dihydropyridine core with multiple chloro substituents and a cyano group .
Property Target Compound Dichlorophenyl-Cyano Analog
Core Structure Pyridazinol Dihydropyridine
Halogenation Cl, F Cl (×3), F
Molecular Weight 238.65 407.65
Functional Groups -OH -CN, -O

Impact: Increased halogenation and cyano substitution in the analog may improve metabolic stability but reduce solubility.

Biological Activity

6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H9ClF N3O
  • CAS Number : 320419-50-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in disease processes.

  • Enzyme Inhibition : The compound has shown promise in inhibiting certain kinases, which are critical in cancer cell proliferation and survival.
  • Receptor Modulation : It may also modulate receptors associated with inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Activity TypeDescription
Anticancer Exhibits cytotoxic effects against various cancer cell lines, including solid tumors.
Antimicrobial Demonstrates activity against specific bacterial strains, suggesting potential as an antibiotic.
Anti-inflammatory Reduces inflammatory markers in vitro, indicating potential for treating chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of human cancer cell lines in vitro, with IC50 values indicating high potency against breast and lung cancer cells .
  • Antimicrobial Properties : In a comparative study, the compound was tested against common bacterial pathogens. Results showed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .
  • Inflammation Studies : Research indicated that the compound reduced levels of pro-inflammatory cytokines in cultured macrophages, highlighting its potential as an anti-inflammatory agent .

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